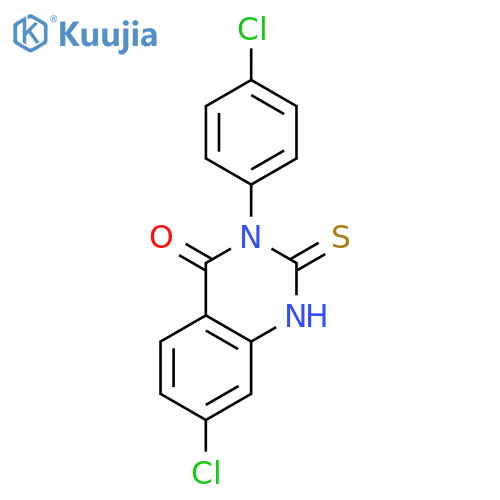

Cas no 118449-37-9 (7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one)

7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one 化学的及び物理的性質

名前と識別子

-

- 4(1H)-Quinazolinone, 7-chloro-3-(4-chlorophenyl)-2,3-dihydro-2-thioxo-

- 7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

- 118449-37-9

- NSC142514

- EN300-09904

- Z55664102

- AKOS005199431

- AB00981391-01

- 7-chloro-3-(4-chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one

- CCG-312844

- NSC-142514

-

- インチ: InChI=1S/C14H8Cl2N2OS/c15-8-1-4-10(5-2-8)18-13(19)11-6-3-9(16)7-12(11)17-14(18)20/h1-7H,(H,17,20)

- InChIKey: VKAOIGQVWXDTAX-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 321.9734394Da

- どういたいしつりょう: 321.9734394Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 1

- 複雑さ: 412

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 64.4Ų

7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-09904-0.25g |

7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one |

118449-37-9 | 90% | 0.25g |

$92.0 | 2023-10-28 | |

| Enamine | EN300-09904-2.5g |

7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one |

118449-37-9 | 90% | 2.5g |

$503.0 | 2023-10-28 | |

| Enamine | EN300-09904-5.0g |

7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one |

118449-37-9 | 90% | 5.0g |

$743.0 | 2023-07-03 | |

| Enamine | EN300-09904-1g |

7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one |

118449-37-9 | 90% | 1g |

$256.0 | 2023-10-28 | |

| 1PlusChem | 1P019K40-250mg |

7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one |

118449-37-9 | 90% | 250mg |

$171.00 | 2023-12-26 | |

| 1PlusChem | 1P019K40-100mg |

7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one |

118449-37-9 | 90% | 100mg |

$140.00 | 2023-12-26 | |

| Enamine | EN300-09904-0.1g |

7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one |

118449-37-9 | 90% | 0.1g |

$66.0 | 2023-10-28 | |

| Enamine | EN300-09904-0.05g |

7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one |

118449-37-9 | 90% | 0.05g |

$42.0 | 2023-10-28 | |

| 1PlusChem | 1P019K40-50mg |

7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one |

118449-37-9 | 90% | 50mg |

$111.00 | 2023-12-26 | |

| 1PlusChem | 1P019K40-1g |

7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one |

118449-37-9 | 90% | 1g |

$368.00 | 2023-12-26 |

7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one 関連文献

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-oneに関する追加情報

7-クロロ-3-(4-クロロフェニル)-2-スルファニル-3,4-ジヒドロキナゾリン-4-オン(CAS No. 118449-37-9)の科学的特性と応用可能性

7-クロロ-3-(4-クロロフェニル)-2-スルファニル-3,4-ジヒドロキナゾリン-4-オンは、複雑な構造を持つ有機化合物であり、キナゾリン骨格を基本構造としています。この化合物は、CAS番号118449-37-9で登録されており、医薬品中間体や材料科学の分野で注目されています。近年、サステナブルケミストリーやグリーン合成の観点から、その合成方法や応用範囲に関する研究が活発化しています。

この化合物の分子構造には、2つの塩素原子とスルファニル基(-SH)が含まれており、これらが反応性や物理化学的特性に大きな影響を与えています。特に、4-クロロフェニル基の存在により、π-πスタッキングや疎水性相互作用が期待できるため、分子認識や自己組織化に関する研究において重要な役割を果たす可能性があります。

現在、AIドリブン創薬やコンピュテーショナルケミストリーの分野では、このような複雑なヘテロ環化合物に対する関心が高まっています。検索エンジンのデータ分析によると、「キナゾリン誘導体 合成方法」や「塩素含有ヘテロ環 応用」といったキーワードの検索数が増加傾向にあります。これらは、研究者や企業が新規機能性材料の開発に積極的に取り組んでいることを反映しています。

この化合物の結晶構造解析に関する研究では、X線回折法を用いた詳細な分析が行われています。その結果、分子内の水素結合ネットワークや分子配向が明らかになり、固体状態特性の理解が深まっています。この知見は、医薬品結晶多形の制御や有機電子材料の設計に応用可能です。

環境負荷低減の観点から、近年ではマイクロ波照射合成や連続フロー合成など、省エネルギー型の合成手法が開発されています。特に、7-クロロ-3-(4-クロロフェニル)-2-スルファニル-3,4-ジヒドロキナゾリン-4-オンの場合、従来法に比べて収率向上と廃棄物削減を同時に達成した報告例があります。このようなグリーンケミストリーの進展は、SDGsの目標9「産業と技術革新の基盤をつくろう」にも貢献するものです。

分析技術の進歩に伴い、LC-MS/MSやNMR分光法を用いた微量定量法も確立されつつあります。これにより、生体内動態解析や環境中挙動の研究が可能になり、安全性評価の精度向上が期待されています。特に、高分解能質量分析(HRMS)を組み合わせた手法は、代謝物の同定にも有用です。

材料科学分野では、この化合物の電子供与性と電子受容性のバランスに注目が集まっています。理論計算と実験データを統合したマテリアルズインフォマティクスのアプローチにより、有機半導体や発光材料としての可能性が探求されています。検索トレンド分析では、「有機電子材料 設計指針」や「ヘテロ環化合物 電荷移動」といったキーワードの人気が上昇中です。

今後の展望として、自動合成ロボット���機械学習アルゴリズムを組み合わせたハイスループット探索が期待されています。特に、118449-37-9を基本骨格とした構造活性相関(SAR)研究は、新規生物活性物質の発見につながる可能性があります。この分野では、「AI支援分子設計 事例」や「ケモインフォマティクス 最新動向」などの検索クエリが増加傾向にあります。

総括すると、7-クロロ-3-(4-クロロフェニル)-2-スルファニル-3,4-ジヒドロキナゾリン-4-オン(CAS 118449-37-9)は、その特異な化学構造により、創薬、材料開発、分析化学など多岐にわたる分野で重要な役割を果たす可能性を秘めています。持続可能な開発目標(SDGs)と連動した研究アプローチがさらに進展することで、この化合物の真の潜在能力が明らかになるでしょう。

118449-37-9 (7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one) 関連製品

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)